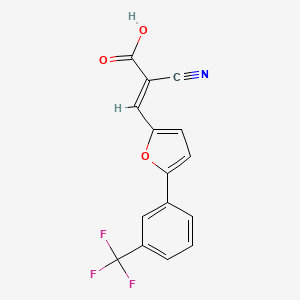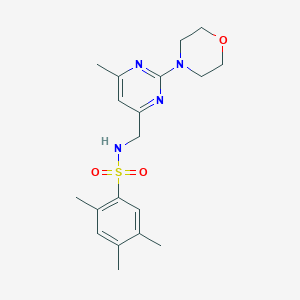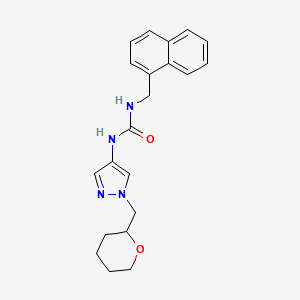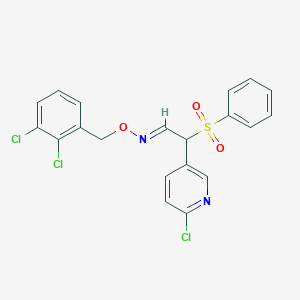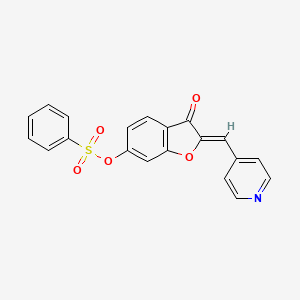![molecular formula C12H11F3O3 B2568088 (2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid CAS No. 2230803-70-8](/img/structure/B2568088.png)
(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid is a chemical compound that belongs to the oxolane carboxylic acid family. It is a white powder that is commonly used in scientific research.
Aplicaciones Científicas De Investigación
Alkylation and Electrophilic Cyclialkylation
Superacidic trifluoromethanesulfonic acid catalyzes the alkylation of benzene with various cyclic ethers, including reactions involving highly reactive oxiranes and oxetanes. These processes lead to the formation of phenyl-substituted compounds and bicyclic compounds through Friedel–Crafts-type mono- and dialkylation and electrophilic cyclialkylative ring closure. This highlights the reactivity of cyclic ethers and the role of acidity and carbocationic intermediates stability in product formation and distribution (Molnár et al., 2003).
Catalysis in Dehydrative Amidation
2,4-Bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines. The presence of an ortho-substituent on the boronic acid is crucial in preventing the coordination of amines, thereby accelerating the amidation process. This catalyst is particularly useful for α-dipeptide synthesis, demonstrating the importance of trifluoromethyl-substituted compounds in facilitating biochemical transformations (Wang et al., 2018).
Preparation of Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids
A case study elaborated strategies for preparing trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. The introduction of the trifluoromethyl group and the carboxy function demonstrated the synthetic versatility of such compounds, highlighting their potential in creating structurally diverse molecules with specific electronic properties (Cottet et al., 2003).
Inhibition of Carboxypeptidase A
DL-2-Benzyl-3-formylpropanoic acid, a competitive inhibitor of carboxypeptidase A, exemplifies the use of trifluoromethyl-substituted compounds in studying enzyme inhibition. The hydration equilibrium of this compound suggests a mimicking of the transition state for amide hydrolysis by carboxypeptidase A, providing insights into the molecular basis of enzyme inhibition (Galardy & Kortylewicz, 1984).
Decarboxylative Trifluoromethylthiolation
The silver-mediated oxidative decarboxylative trifluoromethylthiolation of coumarin-3-carboxylic acids introduces trifluoromethylthio groups into organic compounds. This method leverages existing carboxylic acid functionalities for direct conversion to CF3S groups, showcasing the utility of trifluoromethylated compounds in synthesizing molecules with significant biological and agricultural relevance (Li et al., 2017).
Propiedades
IUPAC Name |
(2R,3R)-2-[2-(trifluoromethyl)phenyl]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)9-4-2-1-3-7(9)10-8(11(16)17)5-6-18-10/h1-4,8,10H,5-6H2,(H,16,17)/t8-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSYMMXVRCIGAC-SCZZXKLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-[2-(Trifluoromethyl)phenyl]oxolane-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2568008.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2568011.png)
![5-(2-{[(2-Bromobenzyl)oxy]imino}ethyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2568012.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2568013.png)
![4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2568014.png)
